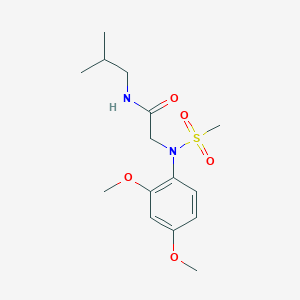
N~2~-(2,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(2,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. The compound was first isolated from the Australian plant, Duboisia myoporoides, and has since been synthesized in the laboratory using a variety of methods. DMXAA has shown promise as a potential cancer therapy due to its ability to induce tumor necrosis and inhibit angiogenesis.
Mécanisme D'action
DMXAA has been shown to activate the STING (Stimulator of Interferon Genes) pathway, leading to the production of interferon-beta and other cytokines. This activation leads to the induction of tumor necrosis and inhibition of angiogenesis, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects, including the activation of the STING pathway, induction of cytokine production, and inhibition of angiogenesis. DMXAA has also been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit angiogenesis in a variety of tumor models. However, there are also limitations to its use, including the need for high concentrations of the drug and the potential for toxicity at these concentrations.
Orientations Futures
There are several potential future directions for the study of DMXAA, including the development of more potent analogs, the investigation of its use in combination with other cancer therapies, and the exploration of its use in other disease models. Additionally, further research is needed to understand the mechanism of action of DMXAA and to identify potential biomarkers for patient selection.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-tumor properties in preclinical and clinical studies. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit angiogenesis in a variety of tumor models, including melanoma, lung cancer, and colon cancer. In clinical studies, DMXAA has shown promise as a potential cancer therapy, with some patients showing partial or complete responses to the drug.
Propriétés
IUPAC Name |
2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-11(2)9-16-15(18)10-17(23(5,19)20)13-7-6-12(21-3)8-14(13)22-4/h6-8,11H,9-10H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTLIATUVXHAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=C(C=C(C=C1)OC)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3918303.png)
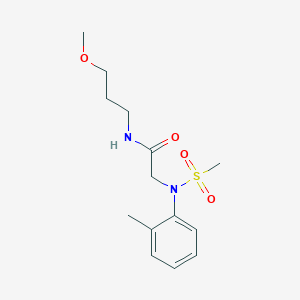
![N-(2-methoxybenzyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3918316.png)
![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3918319.png)
![4-[3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3918336.png)
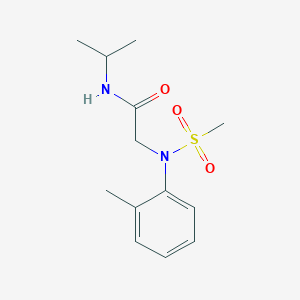
![N~1~-allyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3918349.png)

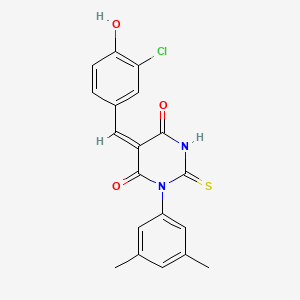
![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3918369.png)
![N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918375.png)
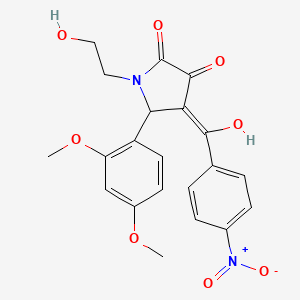
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylbenzyl)thio]acetohydrazide](/img/structure/B3918390.png)
![2-ethyl-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3918396.png)